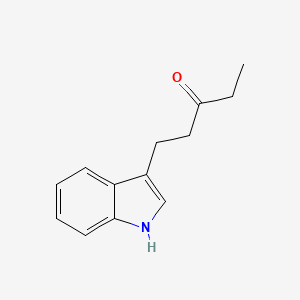
3-Pentanone, 1-(1H-indol-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentanone, 1-(1H-indol-3-yl)- is a compound that features both a ketone and an indole moiety Indole derivatives are significant in various fields due to their biological activities and presence in natural products
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 1-(1H-indol-3-yl)- typically involves the reaction of indole derivatives with ketones under specific conditions. One common method is the condensation reaction of indole with a ketone in the presence of an acid catalyst. For example, the reaction of 3-(2-nitrovinyl)-1H-indoles with phenols in the presence of polyphosphoric acid can yield indole derivatives . Another method involves the three-component reaction of a phthalaldehydic acid, primary amine, and 1H-indole in water under catalyst-free conditions .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.
Análisis De Reacciones Químicas
Types of Reactions
3-Pentanone, 1-(1H-indol-3-yl)- can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to secondary alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-Pentanone, 1-(1H-indol-3-yl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Potential use in drug development due to its biological activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Pentanone, 1-(1H-indol-3-yl)- involves its interaction with various molecular targets. Indole derivatives can bind to multiple receptors and enzymes, influencing biological pathways. For example, they can inhibit cyclooxygenase enzymes, reducing inflammation . The exact mechanism depends on the specific biological activity being targeted.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth.
Uniqueness
3-Pentanone, 1-(1H-indol-3-yl)- is unique due to its combination of a ketone and an indole moiety, which imparts distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research fields.
Propiedades
Número CAS |
582319-75-3 |
|---|---|
Fórmula molecular |
C13H15NO |
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
1-(1H-indol-3-yl)pentan-3-one |
InChI |
InChI=1S/C13H15NO/c1-2-11(15)8-7-10-9-14-13-6-4-3-5-12(10)13/h3-6,9,14H,2,7-8H2,1H3 |
Clave InChI |
NCUGUDNXAKJLLP-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CCC1=CNC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


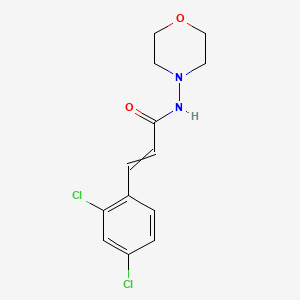
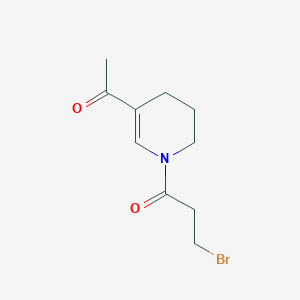
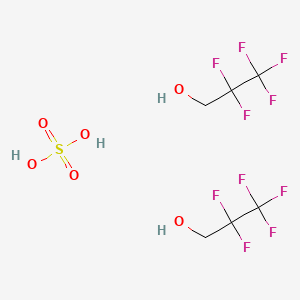
![N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine](/img/structure/B14223112.png)
![1-Hexanol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-ethyl-](/img/structure/B14223118.png)
![2-Methyl-4-[(3-nitrophenyl)ethynyl]-1,3-thiazole](/img/structure/B14223126.png)

![2-[6-(2-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14223136.png)

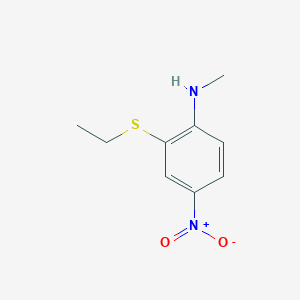
![2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carbohydrazide](/img/structure/B14223146.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-(1H-indol-3-yl)acetamide](/img/structure/B14223149.png)
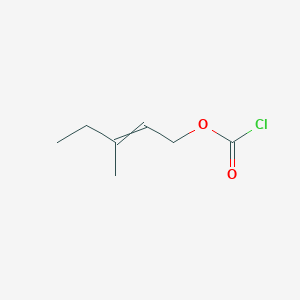
![3-[5-(3-Hydroxyanilino)pyridin-3-yl]benzamide](/img/structure/B14223165.png)
